Ifosfamide-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

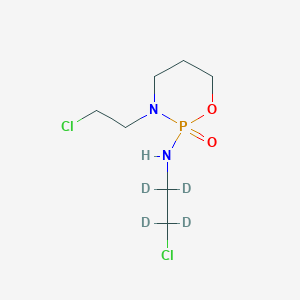

C7H15Cl2N2O2P |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2 |

InChI Key |

HOMGKSMUEGBAAB-BYUTVXSXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)N(CCCO1)CCCl |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

Ifosfamide-d4: A Comprehensive Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the alkylating chemotherapeutic agent Ifosfamide (B1674421). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing key data and methodologies to support preclinical and clinical research.

Core Chemical and Physical Properties

Ifosfamide-d4 shares a similar core structure with its parent compound, Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling is often utilized in metabolic and pharmacokinetic studies. While specific experimental data for some properties of Ifosfamide-d4 are not extensively published, the properties of Ifosfamide serve as a strong and reliable reference point.

Table 1: Chemical and Physical Properties of Ifosfamide-d4

| Property | Value | Source |

| Chemical Name | N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-oxide | N/A |

| CAS Number | 1189701-13-0 | [1] |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| Appearance | Pale Yellow Semi-Solid | [1] |

| Melting Point | 39-41 °C (for Ifosfamide) | [2] |

| Solubility (for Ifosfamide) | Water: 3780 mg/L | [2] |

| DMSO: ~30 mg/mL | [3] | |

| Ethanol: ~50 mg/mL | [3] | |

| Dimethylformamide (DMF): ~50 mg/mL | [3] | |

| Octanol-Water Partition Coefficient (LogP) | 0.86 (for Ifosfamide) | [2] |

Stability Profile

The stability of Ifosfamide-d4 is a critical factor for its storage, handling, and administration in research and clinical settings. The deuteration is not expected to significantly alter the chemical stability profile compared to the parent drug.[1] Studies on Ifosfamide have shown that its degradation is influenced by pH, temperature, and the presence of light.

2.1. pH-Dependent Stability

Ifosfamide exhibits its greatest stability in aqueous solutions within a pH range of 4 to 9.[4][5] Outside of this range, particularly at extreme pH values, the rate of degradation increases due to proton or hydroxyl catalysis.[4] The primary degradation mechanism involves the cleavage of the P-N bond within the oxazaphosphorine ring.[1][6]

2.2. Temperature and Light Sensitivity

Elevated temperatures accelerate the degradation of Ifosfamide. In aqueous solutions at 37°C, a slight degradation is observed over a 9-day period.[1] Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C, as the compound may liquefy above 35°C.[5][7] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] Exposure to light can also contribute to degradation, and therefore, Ifosfamide-d4 should be protected from light.

Table 2: Summary of Ifosfamide-d4 Stability Under Various Conditions

| Condition | Storage Temperature | Duration | Stability | Source |

| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 85 - 115% recovery | [8] |

| Bench-Top | Room Temperature | 4 - 6 hours | 85 - 115% recovery | [8] |

| Autosampler | 4°C | 24 hours | 85 - 115% recovery | [8] |

| Short-Term | 2-8°C | 72 hours | 85 - 115% recovery | [8] |

| Long-Term | -80°C | 3 months | 85 - 115% recovery | [8] |

| Aqueous Solution | Ambient Temperature | 9 days | Stable | [9] |

| Aqueous Solution | 37°C | 9 days | ~7% degradation | [9][10] |

| Aqueous Solution (pH 4-9) | 70°C | 20 hours (half-life) | Maximum stability in this range | [4] |

Experimental Protocols

3.1. Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Objective: To investigate the chemical stability of Ifosfamide-d4 under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of Ifosfamide-d4 in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject the Ifosfamide-d4 solutions to the following stress conditions as per ICH guidelines:

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the remaining Ifosfamide-d4 and detect any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradation products.[11]

3.2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately assessing the stability of Ifosfamide-d4.

Objective: To develop and validate an HPLC method capable of separating Ifosfamide-d4 from its potential degradation products.

Methodology:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 195-210 nm) or MS detection for higher sensitivity and specificity.

-

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Analysis of Stability Samples: The validated method is then used to analyze the samples from the forced degradation and other stability studies.

Visualizations

Degradation Pathway of Ifosfamide

The primary chemical degradation pathway of Ifosfamide, which is expected to be the same for Ifosfamide-d4, involves the cleavage of the phosphorus-nitrogen (P-N) bond in the oxazaphosphorine ring. This hydrolysis can be catalyzed by acid or base.

Caption: Primary degradation pathway of Ifosfamide-d4 via hydrolysis.

Experimental Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of Ifosfamide-d4.

Caption: Workflow for a typical forced degradation study.

This technical guide provides a foundational understanding of the chemical properties and stability of Ifosfamide-d4. For specific applications, it is recommended to conduct detailed, in-house stability studies to ensure the quality and integrity of the compound.

References

- 1. benchchem.com [benchchem.com]

- 2. IFOSFAMIDE Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ashp.org [publications.ashp.org]

- 6. benchchem.com [benchchem.com]

- 7. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Ifosfamide-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide (B1674421) is a potent alkylating agent widely used in chemotherapy. For pharmacokinetic and metabolic research, a stable isotope-labeled internal standard is crucial for the accurate quantification of the drug in biological matrices.[1] Ifosfamide-d4, the deuterium-labeled analog of Ifosfamide, serves this essential role, enabling precise analysis by mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of a proposed synthetic route for Ifosfamide-d4, along with detailed protocols for its characterization. The methodologies presented are based on established principles for the synthesis of Ifosfamide and standard analytical techniques, adapted for the deuterated analog.[1][2] This document is intended to be a valuable resource for researchers and professionals engaged in drug development and bioanalytical studies.

Synthesis of Ifosfamide-d4

While specific, detailed protocols for the synthesis of Ifosfamide-d4 are not extensively published, a viable synthetic pathway can be constructed based on established industrial methods for Ifosfamide synthesis and general techniques for deuterium (B1214612) labeling.[1] The proposed multi-step synthesis commences with phosphorus oxychloride, a route favored for its safety and efficiency in industrial production.[1] The deuterium label is strategically introduced on one of the chloroethyl side chains.

Proposed Synthetic Pathway

The synthesis of Ifosfamide-d4 can be achieved through a four-step process: cyclization, alkylation, acylation, and reduction, with an expected overall yield of approximately 30-35%.[2][3]

Caption: Proposed synthesis pathway for Ifosfamide-d4.

Experimental Protocol: A Proposed Method

The following protocol is a detailed, proposed method for the synthesis of Ifosfamide-d4, adapted from established procedures for Ifosfamide.[1][2][3]

Step 1: Formation of the Cyclic Phosphoramidic Chloride Intermediate

-

In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).[1]

-

Slowly add phosphorus oxychloride to the solution while maintaining the temperature.

-

Allow the reaction to stir for 2-8 hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The resulting product is the cyclic phosphoramidic chloride intermediate.

Step 2: Introduction of the Deuterated Side Chain

-

To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine-d4 hydrochloride.

-

Continue stirring at -5 to 25 °C for 3-5 hours to form the intermediate phosphoramide.[1]

Step 3: Acylation

-

Add 2-chloroacetyl chloride to the reaction mixture.

-

Allow the reaction to proceed for 5-50 hours to yield the N-acylated intermediate.[1]

Step 4: Reduction to Ifosfamide-d4

-

Isolate the crude N-acylated intermediate.

-

Dissolve the intermediate in a suitable solvent and add a reducing agent (e.g., sodium borohydride) in the presence of an alkaline hydroxide.[1][2]

-

After the reduction is complete, quench the reaction and extract the Ifosfamide-d4 product.

-

Purify the final product using column chromatography or recrystallization.[1]

Characterization of Ifosfamide-d4

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ifosfamide-d4. The following analytical workflow is recommended.

Caption: Analytical workflow for Ifosfamide-d4 characterization.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of Ifosfamide-d4. A well-developed HPLC method can separate the final product from any starting materials, by-products, or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure of Ifosfamide-d4. The absence of specific proton signals in the ¹H NMR spectrum will confirm the location of the deuterium labels.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of Ifosfamide-d4 (C₇H₁₁D₄Cl₂N₂O₂P).[1]

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis yields characteristic product ions, further confirming the structure and the location of the deuterium label. The isotopic enrichment is calculated by comparing the ion intensities of the d4 and d0 species.[1]

Quantitative Data Summary

The following table summarizes the typical specifications for high-quality Ifosfamide-d4 intended for research use. Actual values may vary between batches and suppliers.

| Parameter | Method | Specification |

| Chemical Purity | HPLC | >98% |

| Identity | ¹H, ¹³C, ³¹P NMR | Spectra consistent with Ifosfamide structure, with evidence of deuterium incorporation.[1] |

| Molecular Formula | HRMS | Measured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm).[1] |

| Isotopic Enrichment | MS | >98% deuterium incorporation.[1] |

Ifosfamide's Mechanism of Action and Signaling Pathway

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[4] The active metabolite, isophosphoramide mustard (IPM), is the ultimate DNA alkylating agent, which forms DNA cross-links and induces apoptosis in cancer cells.[4]

References

Unraveling the Fragmentation Fingerprint of Ifosfamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the mass spectrometric fragmentation pattern of Ifosfamide-d4. As a critical internal standard for the accurate quantification of the chemotherapeutic agent ifosfamide (B1674421) in complex biological matrices, a thorough understanding of its behavior in a mass spectrometer is paramount for robust and reliable bioanalytical method development.[1] This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Pathways of Protonated Ifosfamide-d4

Under positive-ion electrospray ionization (ESI) conditions, Ifosfamide-d4 readily forms a protonated molecule, [M+H]+.[1] Collision-induced dissociation (CID) of this precursor ion initiates fragmentation, revealing structurally significant product ions. The fragmentation of ifosfamide and its deuterated analogs has been elucidated through multi-stage mass spectrometry (MSn) studies.[1][2] The primary fragmentation routes for the protonated Ifosfamide-d4 molecule are detailed below.

1. McLafferty Rearrangement: A major fragmentation pathway involves the neutral loss of a deuterated ethylene (B1197577) molecule from the oxazaphosphorine ring.[1][2] This rearrangement is a characteristic fragmentation pattern for this class of compounds.

2. P-N Bond Cleavage: The second prominent fragmentation pathway is the cleavage of the bond between the phosphorus atom and the exocyclic nitrogen atom.[1][2]

These distinct fragmentation patterns yield specific and predictable product ions, which are essential for the development of sensitive and selective multiple reaction monitoring (MRM) assays in quantitative bioanalysis.[1]

Quantitative Data Summary

The mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of Ifosfamide-d4 are summarized in the table below. It is important to note that the relative intensities of these ions can be influenced by instrumental conditions, particularly the collision energy.

| Ion Description | Proposed Structure | m/z |

| Protonated Ifosfamide-d4 | [M+H]⁺ | 265.07 |

| Fragment 1 | [M+H - C₂D₄]⁺ | 233.0 |

| Fragment 2 | [C₄H₈D₄NClP]⁺ | 183.1 |

| Fragment 3 | [C₄H₁₀NCl₂]⁺ | 158.06 |

| Fragment 4 | [C₂H₅Cl₂N]⁺ | 96.07 |

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of protonated Ifosfamide-d4.

Experimental Protocol: LC-MS/MS Analysis

The following provides a generalized experimental protocol for the analysis of Ifosfamide-d4 fragmentation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These conditions should be optimized for the specific instrumentation and application.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of Ifosfamide-d4 in methanol (B129727) or acetonitrile (B52724). Further dilute this stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).[3]

-

Biological Matrix (for method development): For plasma or urine samples, a protein precipitation extraction is commonly employed.[4]

-

To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

-

2. Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |

| Mobile Phase A | 5 mM Ammonium Formate in Water[4] |

| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[4] |

| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 40°C[4] |

| Autosampler Temperature | 10°C[4] |

3. Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Capillary Voltage | 3.0 kV[4] |

| Cone Voltage | 30 V[4] |

| Source Temperature | 120°C[4] |

| Desolvation Temperature | 350°C[4] |

| Cone Gas Flow | 50 L/hr[4] |

| Desolvation Gas Flow | 600 L/hr[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 265.07 |

| Product Ions (Q3) | m/z 233.0, 183.1, 158.06, 96.07 |

| Collision Energy | Optimization is required; a starting point of 15-25 eV is recommended.[1] |

Logical Workflow for Ifosfamide-d4 Analysis

The following diagram outlines the logical workflow for the analysis of Ifosfamide-d4.

References

Stability of Ifosfamide-d4 in Processed Biological Samples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Ifosfamide-d4, a deuterated internal standard crucial for the accurate quantification of the anticancer agent Ifosfamide in biological matrices. This document outlines expected stability under various storage and handling conditions, details experimental protocols for stability assessment and sample preparation, and presents this information in a clear, accessible format for professionals in drug development and bioanalysis.

Introduction to Ifosfamide-d4 Stability

Quantitative Stability Data Summary

The following tables summarize the expected stability of Ifosfamide-d4 in stock solutions and processed human plasma samples under various conditions. The general acceptance criterion for stability is that the mean concentration of the analyte should be within ±15% of the nominal concentration.[3][4]

Table 1: Expected Stability of Ifosfamide-d4 in Stock Solutions [3]

| Storage Condition | Solvent | Duration | Expected Stability (% of Nominal Concentration) |

| Room Temperature | Methanol (B129727)/Acetonitrile (B52724) | 24 hours | 95 - 105% |

| Refrigerated (2-8 °C) | Methanol/Acetonitrile | 7 days | 90 - 110% |

| Frozen (-20 °C) | Methanol/Acetonitrile | 1 month | 90 - 110% |

| Frozen (-80 °C) | Methanol/Acetonitrile | 6 months | 90 - 110% |

Table 2: Expected Stability of Ifosfamide-d4 in Processed Human Plasma Samples [3][5]

| Stability Test | Storage Condition | Duration | Expected Stability (% of Nominal Concentration) |

| Freeze-Thaw Stability | -20 °C to Room Temperature | 3 cycles | 85 - 115% |

| Bench-Top Stability | Room Temperature | 4 - 6 hours | 85 - 115% |

| Autosampler Stability | 4 °C | 24 hours | 85 - 115% |

| Short-Term Stability | Refrigerated (2-8 °C) | 72 hours | 85 - 115% |

| Long-Term Stability | -80 °C | 52 days | 85 - 115% |

Note: The long-term stability data is inferred from a study on the parent compound, Ifosfamide, in dried blood spots, which was found to be stable for up to 52 days at -80°C.[6]

Experimental Protocols

To rigorously evaluate the stability of Ifosfamide-d4, a series of experiments should be conducted as part of the bioanalytical method validation process.[3]

Stock Solution Stability Assessment

Objective: To determine the stability of Ifosfamide-d4 in a stock solution under different storage conditions.[3]

Methodology:

-

Prepare a stock solution of Ifosfamide-d4 in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration.[3]

-

Divide the stock solution into aliquots for testing under different conditions (e.g., room temperature, 2-8 °C, -20 °C, and -80 °C).[3]

-

At specified time points (e.g., 0, 6, 24 hours for room temperature; 1, 3, 7 days for refrigerated; 1, 2, 4 weeks for frozen), analyze the concentration of Ifosfamide-d4.[3]

-

Compare the measured concentrations to the initial concentration (time 0).[3]

Processed Sample Stability Assessment (Human Plasma)

Objective: To evaluate the stability of Ifosfamide-d4 in a processed biological matrix (e.g., human plasma) under conditions mimicking sample handling and storage.[3]

Methodology:

-

Spike a blank human plasma pool with Ifosfamide-d4 at a known concentration.

-

Process the samples using an established extraction procedure (e.g., protein precipitation, solid-phase extraction).

-

Divide the processed samples into aliquots for various stability tests:

-

Freeze-Thaw Stability: Subject aliquots to a specified number of freeze-thaw cycles (typically three). A single cycle consists of freezing the samples at -20 °C or -80 °C for at least 12 hours, followed by unassisted thawing at room temperature. Analyze the samples after the final thaw and compare the results to a freshly prepared control sample.[3]

-

Bench-Top (Short-Term) Stability: Keep the processed samples at room temperature for a duration that reflects the expected sample handling time in the laboratory (e.g., 4-6 hours). Analyze the samples and compare their concentrations to those of freshly processed samples.[3]

-

Autosampler Stability: Place the processed samples in the autosampler of the LC-MS/MS system, typically maintained at a cool temperature (e.g., 4 °C). Analyze the samples at various time points over the expected run time (e.g., 0, 12, 24 hours) and compare the results to the initial analysis.[3]

-

Long-Term Stability: Store the processed samples at the intended long-term storage temperature (e.g., -80 °C). Analyze the samples at various time points (e.g., 1, 3, 6 months) and compare the concentrations to the initial concentration.[3]

-

Sample Preparation Protocols

Accurate quantification of Ifosfamide-d4 relies on efficient extraction from the biological matrix. Below are common sample preparation protocols.

a) Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[7]

Protocol:

-

To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Ifosfamide-d4).[7]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]

-

Centrifuge the samples at 10,000 x g for 5 minutes.[7]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.[7]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[7]

b) Solid-Phase Extraction (SPE)

SPE provides a cleaner extract by removing more matrix components.[8]

Protocol:

-

Conditioning: Condition a C18 SPE cartridge with 3 mL of a conditioning solution (e.g., 90/10 methanol/water with 0.1% TFA).[8]

-

Equilibration: Equilibrate the cartridge with 2 mL of an equilibration solution (e.g., 0.1% TFA in water).[8]

-

Sample Loading: Load 1 mL of the pre-treated urine or plasma sample onto the cartridge.[8]

-

Washing: Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) to remove polar interferences.[8]

-

Elution: Elute Ifosfamide-d4 with 1 mL of an elution solution (e.g., 50/50 acetonitrile/water with 0.1% TFA).[8]

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[8]

Visualizing Experimental Workflows

Bioanalytical Method Validation Workflow

References

Certificate of Analysis and Purity for Ifosfamide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Ifosfamide-d4. Ifosfamide-d4 is the deuterated analog of Ifosfamide, an alkylating agent used in chemotherapy.[1][2] The stable isotope-labeled version is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Ifosfamide in biological matrices through mass spectrometry-based assays.[1][3][4] The accuracy and reliability of such studies are fundamentally dependent on the well-characterized purity and isotopic enrichment of the Ifosfamide-d4 standard.

Quantitative Data Summary

The following table summarizes the typical analytical data for a representative batch of Ifosfamide-d4. These values are illustrative of a high-quality standard.[1]

| Parameter | Specification | Result | Method |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, ³¹P NMR, MS |

| Chemical Purity (HPLC) | ≥98% | 99.5% | HPLC-UV |

| Isotopic Enrichment | ≥98% Deuterium (B1214612) | 99.2% | Mass Spectrometry |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | Consistent | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 265.11 g/mol | 265.11 | Mass Spectrometry |

| Appearance | White to Off-White Solid | Conforms | Visual Inspection |

| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) | Conforms | Visual Inspection |

Analytical Workflow for Ifosfamide-d4 Characterization

The following diagram illustrates the general workflow for the comprehensive analysis and characterization of Ifosfamide-d4.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of Ifosfamide-d4 are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of Ifosfamide-d4 by separating it from any potential impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.[3]

-

Detection : UV detection at a suitable wavelength, typically around 210 nm.[3]

-

Sample Preparation : A dilute solution of Ifosfamide-d4 is prepared in the mobile phase.

-

Procedure : The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.

-

Expected Outcome : A single major peak corresponding to Ifosfamide-d4, with a purity of >98%.[3]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Ifosfamide-d4, as well as for determining its isotopic enrichment.[1]

-

Instrumentation : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.[1]

-

Ionization : Electrospray ionization (ESI) in positive ion mode is typically employed.[1]

-

Sample Preparation : A dilute solution of Ifosfamide-d4 is prepared in a suitable solvent like methanol or acetonitrile.[1]

-

Procedure for Identity : The accurate mass of the molecular ion is measured and compared to the theoretical mass of C₇H₁₁D₄Cl₂N₂O₂P.[3] Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns to further confirm the structure.[3]

-

Procedure for Isotopic Enrichment : The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) are determined by analyzing the mass-to-charge ratio (m/z) of the molecular ions.[1] The isotopic enrichment is calculated from the intensity of the d4 species relative to the d0 species.[3]

-

Expected Outcome : The measured mass should be consistent with the theoretical mass (within 5 ppm) for identity confirmation.[3] The isotopic enrichment should typically be >98% for the d4 isotopologue.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of Ifosfamide-d4 and confirms the positions of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer.

-

Nuclei : ¹H, ¹³C, and ³¹P NMR spectra are acquired.

-

Sample Preparation : The Ifosfamide-d4 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Procedure : Standard NMR acquisition parameters are used to obtain high-quality spectra.

-

Expected Outcome : The ¹H, ¹³C, and ³¹P NMR spectra should be consistent with the structure of Ifosfamide, with evidence of deuterium incorporation, such as the absence of signals at the positions of deuteration in the ¹H spectrum.[3]

Proposed Synthetic Pathway for Ifosfamide-d4

The following diagram outlines a plausible synthetic route for Ifosfamide-d4, which is adapted from known industrial processes for Ifosfamide synthesis.

This comprehensive guide provides the necessary technical information regarding the analysis and purity of Ifosfamide-d4, ensuring its suitability as a reliable internal standard for research and development applications.

References

Sourcing and Application of Ifosfamide-d4 for Laboratory Research: A Technical Guide

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing Ifosfamide-d4 for laboratory use. It includes a comparative summary of suppliers, detailed experimental protocols for its application, and visualizations of key processes.

Ifosfamide-d4 is the deuterium-labeled form of Ifosfamide (B1674421), an alkylating agent used in chemotherapy.[1][2] In a laboratory setting, Ifosfamide-d4 is crucial as an internal standard for the accurate quantification of Ifosfamide in biological matrices during pharmacokinetic and metabolic studies.[1][3][4] Its use in methods like liquid chromatography-mass spectrometry (LC-MS) allows for precise analysis by differentiating it from the unlabeled drug.[3][4]

Suppliers and Product Specifications

A variety of chemical suppliers offer Ifosfamide-d4 for research purposes. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Note that pricing and availability are subject to change and may require logging into the supplier's website.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price (USD) |

| MedchemExpress | 1189701-13-0[5] | C₇H₁₁D₄Cl₂N₂O₂P[5] | 265.11[5] | - | 1 mg[5] | $585[5] |

| Pharmaffiliates | 1189701-13-0[6] | C₇H₁₁D₄Cl₂N₂O₂P[6] | 265.11[6] | - | - | Login required[6] |

| Santa Cruz Biotechnology | 1189701-13-0[7] | C₇H₁₁D₄Cl₂N₂O₂P[7] | 265.11[7] | - | - | - |

| LGC Standards | 1189701-13-0[8] | C₇²H₄H₁₁Cl₂N₂O₂P[8] | 265.11[8] | >95% (HPLC)[8] | 1 mg, 10 mg[8] | Login required[8] |

| Axios Research | NA[9] | C₇H₁₁D₄Cl₂N₂O₂P[9] | 265.11[9] | - | - | - |

| LKT Labs | 3778-73-2 (unlabeled)[10] | C₇H₁₅Cl₂N₂O₂P (unlabeled)[10] | 261.09 (unlabeled)[10] | ≥98%[10] | 25 mg, 50 mg, 250 mg, 1 g[10] | $61.10, $71.50, $132.60, $273.50[10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Ifosfamide-d4, primarily focusing on its use as an internal standard in bioanalytical quantification.

Protocol 1: Quantification of Ifosfamide in Biological Samples using LC-MS/MS

This protocol outlines a typical workflow for the quantification of ifosfamide in a biological matrix, such as plasma, using Ifosfamide-d4 as an internal standard.[4]

1. Preparation of Standard and Quality Control (QC) Solutions: [4]

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide in methanol (B129727).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile (B52724).

2. Sample Preparation (Protein Precipitation): [4]

-

Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ifosfamide: Monitor the specific precursor to product ion transition.

-

Ifosfamide-d4: Monitor the corresponding precursor to product ion transition, accounting for the mass shift due to deuterium (B1214612).

-

-

4. Data Analysis: [4]

-

Construct a calibration curve by plotting the peak area ratio of Ifosfamide to Ifosfamide-d4 against the concentration of the calibration standards.

-

Determine the concentration of Ifosfamide in the unknown samples by interpolating their peak area ratios from the calibration curve using a linear regression model.

Protocol 2: Isotopic Enrichment and Purity Analysis

To ensure the quality of Ifosfamide-d4 as an internal standard, its isotopic enrichment and chemical purity must be verified.[3]

1. Isotopic Enrichment Analysis via High-Resolution Mass Spectrometry (HRMS): [3]

-

Sample Preparation: Prepare a dilute solution of Ifosfamide-d4 in a suitable solvent like methanol or acetonitrile.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[3]

-

Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion for Ifosfamide-d4.

-

Data Analysis: Determine the relative abundance of the different isotopologues (molecules with varying numbers of deuterium atoms) by analyzing the mass-to-charge ratio (m/z) of the molecular ions. Calculate the isotopic enrichment as the percentage of the species containing four deuterium atoms.[3]

2. Chemical Purity Analysis via High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Dissolve a known amount of Ifosfamide-d4 in the mobile phase.

-

HPLC Conditions:

-

Column: A suitable C18 column.

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

-

Detector: UV detector set at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis: Determine the area percent of the main peak corresponding to Ifosfamide-d4 to assess its chemical purity.

Visualizations

The following diagrams illustrate key processes related to Ifosfamide-d4.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. Ifosfamide-d4 | CAS 1189701-13-0 | LGC Standards [lgcstandards.com]

- 9. Ifosfamide-d4 | Axios Research [axios-research.com]

- 10. Ifosfamide - LKT Labs [lktlabs.com]

An In-depth Technical Guide on the Isotopic Labeling and Purity Assessment of Ifosfamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and rigorous purity assessment of Ifosfamide-d4. Ifosfamide-d4 is the deuterated analog of the chemotherapeutic agent Ifosfamide and serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] The integrity of such research hinges on the accurate characterization of the isotopic enrichment and chemical purity of the labeled compound.

Proposed Synthesis of Ifosfamide-d4

While specific, detailed protocols for the synthesis of Ifosfamide-d4 are not extensively available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established industrial methods for the synthesis of Ifosfamide.[1] The proposed multi-step synthesis commences with phosphorus oxychloride and strategically introduces the deuterium (B1214612) label via a deuterated intermediate.[1]

Proposed Synthetic Pathway

The synthesis of Ifosfamide-d4 can be achieved through a four-step process:

-

Ring Closure: 3-Aminopropan-1-ol reacts with phosphorus oxychloride in the presence of a tertiary amine base to form a cyclic phosphoramidic chloride intermediate.[1]

-

Introduction of the Deuterated Side Chain: The cyclic intermediate is then reacted with 2-chloroethylamine-d4 hydrochloride to introduce the deuterium-labeled side chain, forming an intermediate phosphoramide (B1221513).[1]

-

Acylation: The subsequent acylation of the phosphoramide with 2-chloroacetyl chloride yields an N-acylated intermediate.[1]

-

Reduction: Finally, the N-acylated intermediate is reduced using a reducing agent such as sodium borohydride (B1222165) to yield the final product, Ifosfamide-d4.[1]

Purity Assessment

The chemical purity of the synthesized Ifosfamide-d4 is paramount for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

Experimental Protocol: HPLC for Chemical Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[1]

-

Detection: UV detection at an appropriate wavelength, typically around 210 nm.[1]

-

Expected Outcome: A single major peak corresponding to Ifosfamide-d4, with a chemical purity of >98%.[1]

| Parameter | Technique | Expected Result |

| Purity | HPLC-UV | > 98% |

| Identity | ¹H, ¹³C, ³¹P NMR | Spectra consistent with Ifosfamide structure, with evidence of deuterium incorporation. |

| Molecular Formula | HRMS | Measured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm).[1] |

| Isotopic Enrichment | MS | > 98% deuterium incorporation.[1] |

Isotopic Enrichment Analysis

The isotopic enrichment of Ifosfamide-d4 must be accurately determined to ensure its reliability as an internal standard. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques for this analysis.

Mass Spectrometry for Isotopic Enrichment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule.[2] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues can be determined.[2]

-

Sample Preparation: A dilute solution of Ifosfamide-d4 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.[2]

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is utilized.[2]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[2]

-

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopologues of Ifosfamide.[2]

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensity of the peak corresponding to the d4 isotopologue is compared to the intensities of the other isotopologues (d0, d1, d2, d3) to calculate the isotopic enrichment.[1]

| Isotopologue | Theoretical Mass (m/z) | Illustrative Relative Abundance (%) |

| d0 (unlabeled) | 261.02 | < 0.5 |

| d1 | 262.03 | < 1.0 |

| d2 | 263.03 | < 1.5 |

| d3 | 264.04 | < 2.0 |

| d4 | 265.04 | > 95.0 |

Note: The data presented in this table is illustrative and represents a typical specification for a high-quality deuterated standard. Actual values may vary between batches and suppliers.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is essential for confirming the molecular structure of Ifosfamide-d4 and the location of the deuterium labels.

-

¹H NMR: Will show the characteristic peaks for the protons in the Ifosfamide structure. The signal corresponding to the deuterated chloroethyl group will be significantly diminished or absent, confirming deuterium incorporation.[1]

-

¹³C NMR: Will display the expected number of carbon signals. The carbons in the deuterated chloroethyl group may show splitting due to C-D coupling.[1]

-

³¹P NMR: A single peak is expected, confirming the phosphorus environment.[1]

-

²H NMR: A signal will be present, directly observing the deuterium atoms and confirming their incorporation.[1]

Comprehensive Analytical Workflow

The following diagram illustrates the comprehensive workflow for the synthesis and quality control of Ifosfamide-d4.

References

Navigating the Solubility of Ifosfamide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Ifosfamide-d4, the deuterated analog of the alkylating chemotherapeutic agent Ifosfamide (B1674421). Aimed at researchers, scientists, and drug development professionals, this document details the solubility of Ifosfamide-d4 in various aqueous and organic solvents, outlines a standard experimental protocol for solubility determination, and presents key biological pathways associated with the parent compound, Ifosfamide.

Understanding the solubility of Ifosfamide-d4 is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in research and development. While specific quantitative solubility data for Ifosfamide-d4 is limited, the data for the non-deuterated parent compound, Ifosfamide, serves as a reliable proxy. The substitution of hydrogen with deuterium (B1214612) typically has a negligible effect on the solubility of a molecule, though it can significantly alter metabolic pathways.[1]

Quantitative Solubility Data

The following tables summarize the available solubility data for Ifosfamide and Ifosfamide-d4. The quantitative data presented for organic and aqueous solvents are for the parent compound, Ifosfamide, but can be considered a strong indicator for the solubility of Ifosfamide-d4.[1]

Table 1: Solubility in Organic Solvents

| Solvent | Solubility (Ifosfamide) | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Ethanol | ~50 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~50 mg/mL | Not Specified |

Table 2: Solubility in Aqueous Solutions

| Solvent | Solubility (Ifosfamide) | Temperature |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Not Specified |

| Water | Soluble | Not Specified |

Table 3: Qualitative Solubility of Ifosfamide-d4

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Materials:

-

Ifosfamide-d4

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker or other agitation device

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (chemically inert, with a pore size of 0.45 µm or smaller)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard solution preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ifosfamide-d4 to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Ifosfamide-d4 of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Ifosfamide-d4 in the saturated solution using the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

-

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the metabolic activation pathway of Ifosfamide and the experimental workflow for solubility determination.

Metabolic activation pathway of Ifosfamide.

Workflow for shake-flask solubility determination.

Mechanism of Action of Ifosfamide

Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[2] This process leads to the formation of the active alkylating metabolite, isophosphoramide mustard, and a toxic metabolite, acrolein. Isophosphoramide mustard exerts its cytotoxic effects by forming cross-links within and between DNA strands, which ultimately inhibits DNA replication and triggers apoptosis (programmed cell death).[3][4][5] The co-generated acrolein is responsible for the urotoxic side effects, such as hemorrhagic cystitis, often associated with Ifosfamide therapy.[2][3] Another metabolic pathway leads to the formation of chloroacetaldehyde, which is associated with neurotoxicity.[2]

References

Technical Guide to NMR and High-Resolution Mass Spectrometry of Ifosfamide-d4

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for Ifosfamide-d4. This deuterated analog of the chemotherapeutic agent Ifosfamide (B1674421) is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for confirming the chemical structure of Ifosfamide-d4 and verifying the location of deuterium (B1214612) labeling.[1] While specific NMR spectral data for Ifosfamide-d4 is not extensively published, the following tables provide ¹H, ¹³C, and ³¹P NMR data for the parent compound, Ifosfamide, with expected modifications for the deuterated analog. The deuterium labeling is strategically placed on one of the chloroethyl chains.[1]

¹H NMR Data

The ¹H NMR spectrum of Ifosfamide-d4 will be similar to that of Ifosfamide, with the notable absence of signals corresponding to the deuterated positions.

| Ifosfamide Chemical Shift (ppm) | Multiplicity | Assignment | Expected Observation for Ifosfamide-d4 |

| ~3.0 - 3.8 | Multiplet | -CH₂-Cl, -CH₂-N | Signal intensity will be reduced due to deuteration on one chloroethyl group. |

| ~1.8 - 2.2 | Multiplet | -CH₂-CH₂-N | No significant change expected. |

| ~4.0 - 4.5 | Multiplet | -O-CH₂- | No significant change expected. |

¹³C NMR Data

In the ¹³C NMR spectrum of Ifosfamide-d4, the carbon signals of the deuterated chloroethyl group may exhibit splitting due to C-D coupling.[1]

| Ifosfamide Chemical Shift (ppm) | Assignment | Expected Observation for Ifosfamide-d4 |

| ~50.3 | -CH₂-N (ring) | No significant change expected. |

| ~47.8 | -CH₂-N (side chain) | Splitting due to C-D coupling. |

| ~50.2 | -CH₂-Cl (side chain) | Splitting due to C-D coupling. |

| ~26.4 | -CH₂-CH₂-N (ring) | No significant change expected. |

³¹P NMR Data

³¹P NMR is particularly useful for analyzing phosphorus-containing compounds like Ifosfamide and its metabolites.[4][5]

| Compound | ³¹P Chemical Shift (ppm) |

| Ifosfamide | ~18 |

| Carboxyifosfamide | ~2.04 |

| Glutathione conjugate of Ifosfamide | ~16.0 |

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is essential for confirming the elemental composition of Ifosfamide-d4 and for its quantification in biological samples.[2][6] Electrospray ionization (ESI) in positive ion mode is commonly used.[7]

Isotopic Enrichment

The isotopic enrichment of Ifosfamide-d4 is a critical parameter for its use as an internal standard. HRMS is used to determine the relative abundance of different isotopologues.[2]

| Isotopologue | Theoretical Mass (m/z) | Relative Abundance (%) |

| d0 (unlabeled) | 261.02 | < 0.5 |

| d1 | 262.03 | < 1.0 |

| d2 | 263.03 | < 1.5 |

| d3 | 264.04 | < 2.0 |

| d4 | 265.04 | > 95.0 |

Note: This data is illustrative of a typical high-quality deuterated standard. Actual values may vary.[2]

Tandem Mass Spectrometry (MS/MS)

Fragmentation analysis by MS/MS confirms the structure and location of the deuterium label.[1] Under positive-ion ESI conditions, Ifosfamide-d4 forms a protonated molecule [M+H]⁺.[7]

| Ion | m/z (Ifosfamide) | m/z (Ifosfamide-d4) |

| Precursor Ion [M+H]⁺ | 261.05 | 265.07 |

| Product Ion 1 | 92.05 | 96.07 |

| Product Ion 2 | 154.04 | 158.06 |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the analysis of Ifosfamide-d4.

NMR Spectroscopy Protocol (Adapted for Ifosfamide-d4)

-

Sample Preparation : Dissolve a small amount of Ifosfamide-d4 in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Data Acquisition :

-

¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire proton-decoupled spectra. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR : Acquire proton-decoupled spectra.

-

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

This protocol is for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard.[6]

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma, add 10 µL of Ifosfamide-d4 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-HRMS analysis.[6]

-

-

Liquid Chromatography (LC) :

-

Mass Spectrometry (MS) :

-

Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[6]

-

Acquisition Mode : Full scan with MS/MS.[6]

-

Precursor Ions : Monitor m/z 261.05 for Ifosfamide and 265.07 for Ifosfamide-d4.[6]

-

Product Ions : Monitor characteristic fragment ions for both analytes.[6]

-

Visualizations

Ifosfamide Metabolic Activation and Mechanism of Action

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[8][9] The active metabolites, primarily isophosphoramide mustard, are responsible for the drug's anticancer effects by cross-linking DNA, which inhibits DNA replication and leads to apoptosis.[9][10]

Caption: Metabolic activation pathway of Ifosfamide.

Experimental Workflow for Ifosfamide-d4 Characterization

The characterization of Ifosfamide-d4 involves a systematic workflow combining both NMR and LC-HRMS techniques to confirm its structure, purity, and isotopic enrichment.

Caption: Analytical workflow for Ifosfamide-d4.

Fragmentation Pathway of Protonated Ifosfamide-d4

The fragmentation of protonated Ifosfamide-d4 in tandem mass spectrometry provides characteristic product ions that are used for its identification and quantification.

Caption: Fragmentation of protonated Ifosfamide-d4.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Nuclear magnetic resonance and high-performance liquid chromatography-nuclear magnetic resonance studies on the toxicity and metabolism of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Ifosamide? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: High-Throughput Quantification of Ifosfamide in Human Plasma by LC-MS/MS Using Ifosfamide-d4

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the anticancer agent ifosfamide (B1674421) in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Ifosfamide-d4.[1][2][3] The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology screenings.[1]

Introduction

Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas and lymphomas.[2][4] Therapeutic drug monitoring of ifosfamide is essential to optimize treatment efficacy and minimize toxicity, which can include neurotoxicity and nephrotoxicity.[2][4][5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6] The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, is critical for reliable quantification as it effectively compensates for matrix effects and variability during sample processing and analysis.[1][3] This application note provides a detailed protocol for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as the internal standard, offering a reliable solution for researchers, scientists, and drug development professionals.[1][3]

Experimental Protocols

Materials and Reagents

-

Ifosfamide (analytical standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water[1][2]

-

Drug-free human plasma[1]

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][2]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.[1][2]

-

Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control samples.[2] A typical calibration curve might range from 100 to 10,000 ng/mL.[7][8]

-

Internal Standard Working Solution: Dilute the Ifosfamide-d4 stock solution with acetonitrile to an appropriate concentration (e.g., 100 ng/mL).[1][8]

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, calibrator, or quality control (QC) sample, add 150 µL of the internal standard working solution in acetonitrile.[1]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge the samples at 10,000 x g for 5 minutes.[1]

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.[1]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[1]

Visualizations

Caption: Experimental workflow for ifosfamide quantification.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[7] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Formate[2][7] |

| Mobile Phase B | Acetonitrile or Methanol[2][7] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | A rapid gradient elution is recommended for high-throughput analysis. |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The transitions for Ifosfamide-d4 are predicted based on a +4 Da shift from the parent compound.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ifosfamide | 261.0 | 92.0 | Optimized for instrument |

| 261.0 | 106.0 | Optimized for instrument | |

| Ifosfamide-d4 (IS) | 265.0 | 92.1 | Optimized for instrument |

| 265.0 | 106.1 | Optimized for instrument |

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.

Data Presentation

The following tables summarize the expected performance characteristics of the method based on published data.

Table 1: Method Validation Parameters

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99[7] |

| Calibration Range | 100 - 10,000 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | ≤ 100 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | < 15% (< 20% for LLOQ) |

| Selectivity | No significant interference from endogenous plasma components.[3] |

Table 2: Stability Data Summary

| Stability Type | Condition | Duration | Expected Outcome |

| Bench-top | Room Temperature | 24 hours | Stable |

| Autosampler | 4 °C | 24 hours | Stable |

| Long-term | -80 °C | Up to 52 days[7] | Stable |

| Freeze-Thaw | 3 cycles | -80 °C to RT | Stable |

Signaling Pathway and Logical Relationships

Caption: Simplified metabolic pathways of Ifosfamide.

Conclusion

The described LC-MS/MS method, utilizing Ifosfamide-d4 as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Ifosfamide in human plasma.[1] The simple protein precipitation sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.[1] The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.[1] This method can be readily validated according to regulatory guidelines and implemented for routine therapeutic drug monitoring and pharmacokinetic studies of ifosfamide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Utilizing Ifosfamide-d4 as an Internal Standard for Enhanced Accuracy in Pharmacokinetic Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ifosfamide (B1674421) is a potent alkylating agent widely employed in chemotherapy for a range of cancers, including sarcomas, lymphomas, and testicular cancer.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise monitoring of its plasma concentration is critical for optimizing therapeutic efficacy while minimizing toxicity.[1][2] This document provides a comprehensive guide to the application of Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of ifosfamide in biological matrices. The use of a SIL-IS like Ifosfamide-d4 is considered the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise data.[3][4][5]

The Principle of Using a Deuterated Internal Standard

The core principle behind using Ifosfamide-d4 lies in its near-identical physicochemical properties to the unlabeled analyte, ifosfamide.[3] This similarity ensures that both compounds exhibit almost identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][5] Consequently, any analytical variability, such as extraction losses, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, affects both the analyte and the internal standard to the same extent.[3] A known concentration of Ifosfamide-d4 is added to each sample at the beginning of the workflow, acting as a reliable tracer. The mass spectrometer differentiates between ifosfamide and Ifosfamide-d4 based on the mass difference from the deuterium (B1214612) atoms. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if absolute signal intensities fluctuate, thereby ensuring high accuracy and precision.[3]

Experimental Protocols

This section details representative experimental protocols for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as an internal standard. These protocols are based on validated methods.[1][3][4]

Materials and Reagents

-

Ifosfamide analytical standard

-

Ifosfamide-d4 (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Ethyl acetate (B1210297) (for Liquid-Liquid Extraction)

Preparation of Stock and Working Solutions[1][3][6]

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ifosfamide in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards. A typical calibration curve ranges from 10 ng/mL to 10,000 ng/mL.[1][3]

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile or a 50:50 (v/v) methanol:water mixture.[1][3]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation [3][4]

-

Pipette 50-100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[3][4]

-

Add 20-25 µL of the internal standard working solution (100 ng/mL Ifosfamide-d4) to each tube and vortex briefly.[1][3]

-

Add 150-300 µL of cold acetonitrile to each tube to precipitate proteins.[3][4]

-

Centrifuge at 10,000-14,000 rpm for 5-10 minutes at 4°C.[3][4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[3]

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.[3]

Method 2: Solid-Phase Extraction (SPE) [6]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: To 500 µL of plasma, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute Ifosfamide and Ifosfamide-d4 with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.

UPLC-MS/MS Conditions[3]

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of ifosfamide from endogenous plasma components.

-

Flow Rate: 0.2 mL/min.[7]

-

Injection Volume: 5 µL.[3]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

Data Presentation

The following tables summarize typical quantitative data and validation parameters for a bioanalytical method for ifosfamide using Ifosfamide-d4 as an internal standard.

Table 1: Calibration Curve for Ifosfamide Quantification [3]

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Representative) |

| 10 (LLOQ) | 0.012 |

| 50 | 0.061 |

| 100 | 0.123 |

| 500 | 0.615 |

| 1000 | 1.230 |

| 5000 | 6.148 |

| 10000 (ULOQ) | 12.295 |

Table 2: Precision and Accuracy of Quality Control Samples [3]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 10 | 7.5 | 8.9 | 102.3 | 101.8 |

| Low QC | 30 | 6.2 | 7.8 | 98.9 | 99.5 |

| Mid QC | 800 | 4.5 | 5.9 | 101.3 | 100.7 |

| High QC | 8000 | 3.8 | 4.6 | 99.2 | 99.8 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Summary of Method Validation Parameters [5]

| Validation Parameter | Acceptance Criteria | Typical Performance with Ifosfamide-d4 |

| Selectivity | No interference at the retention time of the analyte and IS. | High selectivity with specific MRM transitions. |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ). | Within ±10% (±15% at LLOQ). |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | < 10% (< 15% at LLOQ). |

| Recovery | Consistent, precise, and reproducible. | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement. | Effectively compensated by the co-eluting IS. |

| Stability | Analyte stable under various storage and processing conditions. | Stable for relevant periods (e.g., freeze-thaw cycles, bench-top, long-term storage). |

Ifosfamide Metabolism

Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[6] The primary active metabolite is 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[6] Aldoifosfamide is then converted to the ultimate DNA alkylating agent, isophosphoramide mustard.[6] A detoxification pathway involves N-dechloroethylation, which produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[6]

Conclusion

The use of Ifosfamide-d4 as an internal standard provides a robust, reliable, and highly accurate method for the quantification of ifosfamide in biological matrices.[3] The detailed experimental protocols and representative data presented in this guide offer a solid foundation for researchers and scientists in the development and validation of bioanalytical methods essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The simple sample preparation and rapid analysis time make these methods well-suited for high-throughput applications in both clinical and research settings.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note and Protocol: Quantification of Ifosfamide in Human Plasma with Ifosfamide-d4 using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ifosfamide (B1674421) is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas and lymphomas.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of ifosfamide is essential to optimize dosing, maximize therapeutic efficacy, and minimize toxicity.[2] This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ifosfamide in human plasma. The method employs a stable isotope-labeled internal standard, Ifosfamide-d4 (B564901), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4]

Principle

This analytical method is based on the principle of stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of the internal standard (IS), Ifosfamide-d4, which is chemically and physically similar to the analyte, is added to the plasma samples. Following a simple and efficient protein precipitation step to remove interfering macromolecules, the analyte and internal standard are separated from other plasma components using reversed-phase liquid chromatography. The separated compounds are then ionized using positive electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[1][5]

Materials and Reagents

-

Ifosfamide (analytical standard)

-

Ifosfamide-d4 (internal standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water[3]

-

Formic acid[3]

-

Ammonium formate[1]

-

Drug-free human plasma (K2EDTA)[1]

Instrumentation

-

A liquid chromatograph (LC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[3][6]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and ifosfamide-d4 by accurately weighing and dissolving each compound in methanol to a final concentration of 1 mg/mL.[1][2][5]

-

Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples. A typical calibration curve range is 100 to 10,000 ng/mL.[2]

-

Internal Standard Working Solution (100 ng/mL): Dilute the ifosfamide-d4 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[2][5]

Sample Preparation from Human Plasma

The protein precipitation method is commonly employed for its simplicity and efficiency.[3][7]

-

Thaw frozen human plasma samples and vortex to ensure homogeneity.[2]

-